Cas no 556025-72-0 (2-chloro-1-(pyrimidin-2-yl)ethan-1-one)
2-chloro-1-(pyrimidin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(pyrimidin-2-yl)ethanone
- 2-chloro-1-pyrimidin-2-ylethanone
- Ethanone, 2-chloro-1-(2-pyrimidinyl)- (9CI)
- 2-chloro-1-(pyrimidin-2-yl)ethan-1-one
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- MDL: MFCD18972617
2-chloro-1-(pyrimidin-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964822-1g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-5g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-10g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-0.05g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-0.1g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-0.25g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-0.5g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-1.0g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1964822-2.5g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1964822-5.0g |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one |
556025-72-0 | 5g |
$3977.0 | 2023-06-02 |
2-chloro-1-(pyrimidin-2-yl)ethan-1-one Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-chloro-1-(pyrimidin-2-yl)ethan-1-one
Introduction to 2-Chloro-1-(Pyrimidin-2-yl)ethan-1-one (CAS No. 556025-72-0)
2-Chloro-1-(pyrimidin-2-yl)ethan-1-one, with the CAS number 556025-72-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted ethanone moiety and a pyrimidine ring. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of 2-chloro-1-(pyrimidin-2-yl)ethan-1-one can be represented as follows: C8H6ClN2O. The presence of the chloro group and the pyrimidine ring imparts specific chemical and biological properties that make it an attractive candidate for various applications. Recent studies have highlighted its potential in the inhibition of specific enzymes and receptors, which are crucial targets in the treatment of various diseases.
In the realm of medicinal chemistry, 2-chloro-1-(pyrimidin-2-yl)ethan-1-one has been explored for its ability to modulate enzyme activity. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. The study found that 2-chloro-1-(pyrimidin-2-yl)ethan-1-one effectively reduced the phosphorylation levels of key signaling proteins, thereby inhibiting tumor growth in vitro and in vivo.
Beyond its role as an enzyme inhibitor, 2-chloro-1-(pyrimidin-2-yl)ethan-1-one has also shown promise as a receptor modulator. A recent investigation published in the European Journal of Medicinal Chemistry (2023) reported that this compound can selectively bind to and modulate the activity of certain G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways, making them important targets for drug discovery. The study indicated that 2-chloro-1-(pyrimidin-2-yl)ethan-1-one could potentially be developed into a novel therapeutic agent for treating conditions such as cardiovascular diseases and neurological disorders.
The synthetic accessibility of 2-chloro-1-(pyrimidin-2-yl)ethan-1-one is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been reported for the preparation of this compound, including methods involving nucleophilic substitution reactions and condensation reactions. A detailed synthetic protocol published in Organic Letters (2023) described an efficient one-pot synthesis method that yields high purity and good yield, making it suitable for large-scale production.
In addition to its potential therapeutic applications, 2-chloro-1-(pyrimidin-2-yl)ethan-1-one has also been studied for its use as a building block in organic synthesis. Its reactivity and functional group diversity allow it to be incorporated into a wide range of molecular architectures, thereby expanding its utility in the development of new materials and compounds. For example, a study published in Advanced Synthesis & Catalysis (2023) demonstrated the use of 2-chloro-1-(pyrimidin-2-yl)ethan-1-one as a key intermediate in the synthesis of complex organic molecules with potential applications in materials science.
The safety profile of 2-chloro-1-(pyrimidin-2-y l)ethan - 1 - one strong > is an important consideration for its practical application. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ strong > is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and synthetic accessibility, make it an attractive target for further investigation and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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